

Step-by-step synthesis of Rivaroxaban using morpholin-3-one derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-6-(Hydroxymethyl)morpholin-3-one

Cat. No.: B3030564

[Get Quote](#)

Application Note: A-RIV-M3O-2026

A-RIV-M3O-2026: A Detailed Guide to the Synthesis of Rivaroxaban Utilizing a Morpholin-3-one Core

For Research and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the synthesis of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor.^{[1][2][3]} The synthetic strategy detailed herein is centered around the pivotal intermediate, 4-(4-aminophenyl)morpholin-3-one, a cornerstone building block in the construction of the Rivaroxaban molecule.^{[4][5]} This document offers in-depth protocols, mechanistic insights, and data presentation to assist researchers and drug development professionals in the efficient and reliable synthesis of this critical anticoagulant. The methodologies described are grounded in established chemical principles and supported by references to authoritative scientific literature.

Introduction

Rivaroxaban is a member of the direct oral anticoagulant (DOAC) class of drugs, specifically targeting and inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[\[6\]](#)[\[7\]](#) This targeted inhibition effectively disrupts the formation of thrombin and subsequent fibrin clots, making Rivaroxaban a valuable therapeutic agent for the prevention and treatment of various thromboembolic disorders.[\[1\]](#)[\[3\]](#)[\[8\]](#) The synthesis of Rivaroxaban is a multi-step process that relies on the strategic assembly of its core components. The morpholin-3-one moiety, in particular, serves as a key structural element. This guide will focus on a synthetic route that leverages the versatility of 4-(4-aminophenyl)morpholin-3-one to construct the final active pharmaceutical ingredient (API).

Synthesis of the Key Intermediate: 4-(4-Aminophenyl)morpholin-3-one

The journey to Rivaroxaban begins with the preparation of the crucial intermediate, 4-(4-aminophenyl)morpholin-3-one. A common and efficient method for its synthesis involves the reduction of 4-(4-nitrophenyl)-3-morpholinone.[\[4\]](#)[\[9\]](#)

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

The precursor, 4-(4-nitrophenyl)morpholin-3-one, can be synthesized through the condensation of p-halonitrobenzene with morpholine, followed by oxidation.[\[9\]](#)[\[10\]](#) An alternative approach involves the nitration of 4-phenyl-3-morpholinone.[\[11\]](#)

Reduction of 4-(4-Nitrophenyl)-3-morpholinone to 4-(4-Aminophenyl)morpholin-3-one

The reduction of the nitro group is a critical step and is typically achieved through catalytic hydrogenation.[\[4\]](#)[\[11\]](#)[\[12\]](#)

Protocol: Catalytic Hydrogenation

- **Reactor Setup:** In a suitable autoclave or hydrogenation reactor, suspend 4-(4-nitrophenyl)-3-morpholinone in an aliphatic alcohol, such as ethanol.[\[4\]](#)[\[12\]](#)
- **Catalyst Addition:** Add a catalytic amount of palladium on activated carbon (Pd/C) to the suspension.[\[4\]](#)

- Hydrogenation: Seal the reactor and purge with hydrogen gas. The reaction is then heated to a temperature between 40 and 120°C under hydrogen pressure.[4]
- Monitoring: Monitor the reaction progress until the starting material is consumed, which is typically within a few hours.[4]
- Work-up: Upon completion, cool the reaction mixture and carefully filter to remove the palladium catalyst.[4]
- Isolation: The filtrate containing the desired 4-(4-aminophenyl)-3-morpholinone can then be concentrated under reduced pressure to isolate the product.[4] Recrystallization from ethanol can be performed for further purification.[12]

Causality: The choice of an aliphatic alcohol as the solvent is crucial for this reaction as it provides good solubility for the starting material and is relatively inert under the hydrogenation conditions. Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.

Construction of the Rivaroxaban Core Structure

With the key intermediate, 4-(4-aminophenyl)morpholin-3-one, in hand, the subsequent steps focus on building the oxazolidinone ring and introducing the chlorothiophene moiety.

Reaction with (R)-Epichlorohydrin and Subsequent Amination

The aniline nitrogen of 4-(4-aminophenyl)-3-morpholinone is reacted with (R)-epichlorohydrin, leading to the opening of the epoxide ring. This is followed by amination to introduce the necessary amino group for the subsequent acylation step.[4]

Protocol: Epoxide Ring Opening and Amination

- Reaction Setup: Dissolve 4-(4-aminophenyl)-3-morpholinone in a suitable solvent.
- Epoxide Addition: Add (R)-epichlorohydrin to the solution. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the less sterically hindered carbon of the epoxide.

- Amination: The resulting intermediate is then treated with an ammonia source to introduce the primary amine.[\[4\]](#) This forms the key intermediate, (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone.[\[4\]](#)

Causality: The use of the chiral (R)-epichlorohydrin is essential to establish the correct stereochemistry at the C5 position of the future oxazolidinone ring, which is critical for the pharmacological activity of Rivaroxaban.

Acylation with 5-Chlorothiophene-2-carbonyl chloride

The primary amine of the previously formed intermediate is then acylated with 5-chlorothiophene-2-carbonyl chloride. This step introduces the characteristic chlorothiophene cap of the Rivaroxaban molecule.[\[13\]](#)[\[14\]](#)

Protocol: Acylation

- Reagent Preparation: Prepare a solution of 5-chlorothiophene-2-carbonyl chloride in a suitable solvent like toluene.[\[15\]](#) This acid chloride can be synthesized by reacting 5-chlorothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[\[16\]](#)[\[17\]](#)
- Reaction Conditions: In a separate vessel, dissolve the amine intermediate in a mixture of a suitable organic solvent (e.g., methyl ethyl ketone) and water, in the presence of a base such as potassium bicarbonate.[\[15\]](#)
- Acylation Reaction: Cool the amine solution and add the solution of 5-chlorothiophene-2-carbonyl chloride dropwise while maintaining a low temperature.[\[14\]](#)[\[15\]](#)
- Work-up: After the reaction is complete, the crude Rivaroxaban can be isolated by filtration.[\[15\]](#)

Causality: The use of a base is necessary to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion. The biphasic solvent system facilitates both the dissolution of the reactants and the separation of the product.

Cyclization to Form the Oxazolidinone Ring

The final key transformation is the cyclization of the acylated intermediate to form the oxazolidinone ring of Rivaroxaban. This is often achieved using a carbonylating agent.

Protocol: Cyclization

- Reaction Setup: The acylated intermediate is dissolved in a suitable solvent.
- Cyclizing Agent: A cyclizing agent, such as bis(trichloromethyl)carbonate (triphosgene), is added to the reaction mixture.^[4] N,N'-Carbonyldiimidazole (CDI) can also be used.^[18]
- Reaction Conditions: The reaction is typically heated to facilitate the intramolecular cyclization.
- Isolation and Purification: Upon completion, the crude Rivaroxaban is isolated.

Purification of Rivaroxaban

The final step in the synthesis is the purification of the crude Rivaroxaban to meet pharmaceutical-grade specifications (typically >99.8% purity by HPLC).^[19]

Protocol: Recrystallization

- Solvent Selection: A variety of solvents can be used for the recrystallization of Rivaroxaban, including acetic acid, ethylene glycol monomethyl ether, or n-butanol.^{[19][20][21]}
- Dissolution: The crude Rivaroxaban is suspended in the chosen solvent and heated until a clear solution is obtained.^{[20][21]}
- Decolorization (Optional): Activated carbon can be added to the hot solution to remove colored impurities. The solution is then filtered while hot.^[20]
- Crystallization: The hot, clear filtrate is slowly cooled to induce crystallization.^{[20][21]}
- Isolation: The purified Rivaroxaban crystals are collected by filtration, washed with a suitable solvent, and dried under vacuum.^{[19][20]}

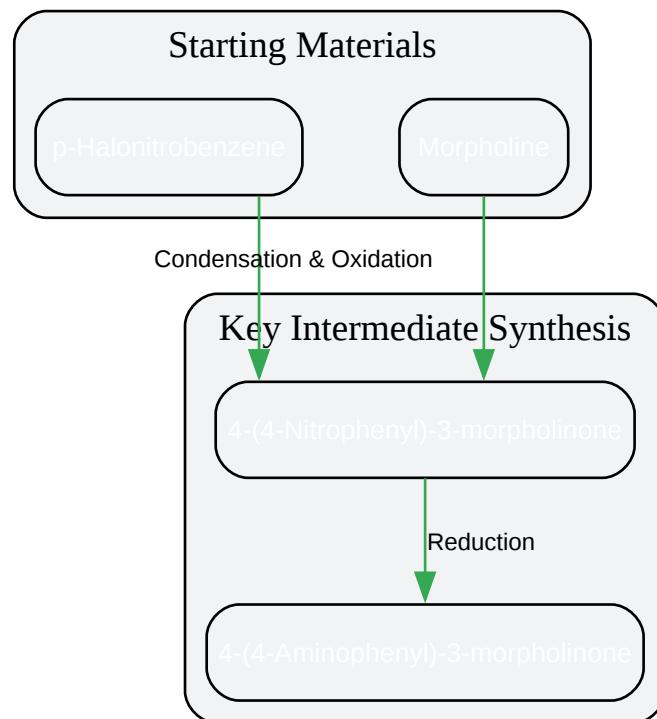
Causality: Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given

solvent at different temperatures. By carefully selecting the solvent and controlling the cooling rate, highly pure crystals of Rivaroxaban can be obtained.

Data Summary

Step	Intermediate/Product	Reagents and Conditions	Typical Yield	Purity
1.2	4-(4-Aminophenyl)morpholin-3-one	4-(4-Nitrophenyl)-3-morpholinone, H ₂ , Pd/C, Ethanol, 40-120°C	High	>98%
2.2	Acylated Intermediate	(S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone, 5-Chlorothiophene-2-carbonyl chloride, Base	Good	-
2.3	Crude Rivaroxaban	Acylated Intermediate, Bis(trichloromethyl)carbonate or CDI	Good	95-98% [19]
3	Pure Rivaroxaban	Crude Rivaroxaban, Recrystallization from suitable solvent	High	>99.8% [19]

Experimental Workflows and Diagrams


Overall Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to Rivaroxaban from 4-(4-nitrophenyl)-3-morpholinone.

Key Intermediate Formation

[Click to download full resolution via product page](#)

Caption: Formation of the key intermediate, 4-(4-aminophenyl)-3-morpholinone.

Conclusion

The synthesis of Rivaroxaban via the 4-(4-aminophenyl)morpholin-3-one intermediate represents a robust and scalable route to this important anticoagulant. This application note has provided a detailed overview of the key synthetic steps, including protocols, mechanistic rationales, and purification strategies. By following the outlined procedures and understanding the underlying chemical principles, researchers and drug development professionals can

confidently and efficiently produce high-purity Rivaroxaban for further investigation and development.

References

- Rivaroxaban - Wikipedia. (URL: [https://en.wikipedia.org/wiki/Rivaroxaban](#))
- Purification Process For Rivaroxaban - Quick Company. (URL: [https://www.quickcompany.com/purification-process-for-rivaroxaban/](#))
- What is the mechanism of Rivaroxaban?
- What is the mechanism of action of Rivaroxaban (Xarelto)? - Dr.Oracle. (2025-03-05). (URL: [https://www.droracle.com/what-is-the-mechanism-of-action-of-rivaroxaban-xarelto/](#))
- Rivaroxaban: MedlinePlus Drug Inform
- Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC. (URL: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10000000/](#))
- AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN Shovkat Olimjonov,a,b Xiaojun Yang,c Yongjian Liu,c Abdullajon Odilov,a,b Hon - Semantic Scholar. (URL: [https://www.semanticscholar.org/10000000/](#))
- A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. (URL: [https://www.mdpi.com/1422-0067/20/1/100](#))
- 4-(4-Aminophenyl)-3-morpholinone: A Technical Review of its Core Application in Pharmaceutical Synthesis - Benchchem. (URL: [https://www.benchchem.com/4-\(4-aminophenyl\)-3-morpholinone-a-technical-review-of-its-core-application-in-pharmaceutical-synthesis/](#))
- Rivaroxaban purification method - Eureka | P
- Rivaroxaban's Chemical Backbone: An In-depth Look at Intermedi
- Synthesis method of rivaroxaban - Eureka | P
- CN102786516A - Method for synthesizing rivaroxaban - Google P
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025-04-10). (URL: [https://www.google.com/patents/CN102786516A](#))
- CN104109158A - Rivaroxaban purification method - Google P
- 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - ChemicalBook. (URL: [https://www.chemicalbook.com/4-\(4-AMINOPHENYL\)MORPHOLIN-3-ONE-Synthesis-10000000.htm](#))
- 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter - V & V Pharma Industries. (URL: [https://www.vvpharma.com/4-\(4-Aminophenyl\)morpholin-3-one.html](#))
- WO2018127762A1 - An improved process for the preparation of rivaroxaban involving novel intermediate - Google P
- CN112939893A - Synthesis method of 4- (4-aminophenyl)
- Rivaroxaban synthesis - ChemicalBook. (URL: [https://www.chemicalbook.com/Rivaroxaban-Synthesis-10000000.htm](#))
- process for the preparation of rivaroxaban and intermediates thereof - Justia P
- EP2459555A1 - Processes for crystallization of rivaroxaban - Google P
- Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)
- WO2016030669A1 - Process for the preparation of rivaroxaban - Google P
- CA2538906C - Process for preparing 4-(4-aminophenyl)
- An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermedi

- PROCESSES FOR CRYSTALLIZATION OF RIVAROXABAN - European Patent Office - EP 2459555 B1 - Googleapis.com. (2010-07-30). (URL: [\)](#)
- An Improved Synthesis of Rivaroxaban - ResearchGate
- EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents
- 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 - Benchchem. (URL: [\)](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 2. Rivaroxaban: MedlinePlus Drug Information [medlineplus.gov]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 6. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. tdcommons.org [tdcommons.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 11. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 12. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 13. WO2018127762A1 - An improved process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]

- 14. An Improved Process For The Preparation Of Rivaroxaban Involving Novel [quickcompany.in]
- 15. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 16. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Purification Process For Rivaroxaban [quickcompany.in]
- 20. Rivaroxaban purification method - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN104109158A - Rivaroxaban purification method - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Step-by-step synthesis of Rivaroxaban using morpholin-3-one derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030564#step-by-step-synthesis-of-rivaroxaban-using-morpholin-3-one-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com